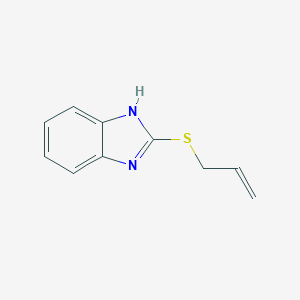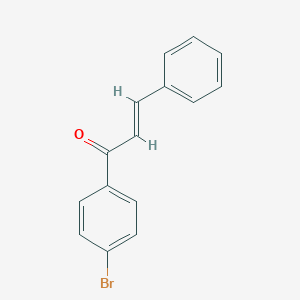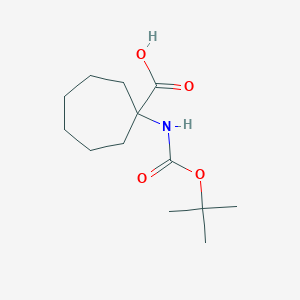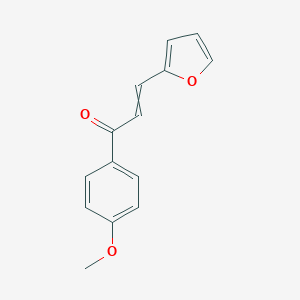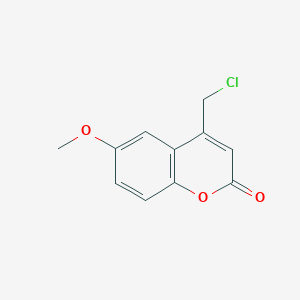![molecular formula C9H17NO2 B182617 1-Oxa-9-azaspiro[5.5]undecan-5-ol CAS No. 174469-91-1](/img/structure/B182617.png)
1-Oxa-9-azaspiro[5.5]undecan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Oxa-9-azaspiro[5.5]undecan-5-ol, also known as OAUS, is a spirocyclic compound that has been extensively studied for its potential use in pharmaceutical research. The unique structure of OAUS has led to its investigation as a potential drug candidate for a variety of diseases.
Scientific Research Applications
Neuroprotective Potential
Research indicates that compounds structurally related to "1-Oxa-9-azaspiro[5.5]undecan-5-ol" have shown promise in neuroprotective applications. For example, MR309, a sigma-1 receptor antagonist, has demonstrated potential in protecting against chemotherapy-induced peripheral neuropathy, particularly from treatments like oxaliplatin, which is known for causing significant neurotoxicity. This neuroprotective effect suggests a pathway for mitigating the adverse effects of chemotherapy, emphasizing the compound's potential in enhancing cancer treatment tolerability (Bruna & Velasco, 2018).
Treatment of Psychiatric Disorders
Azaspirodecanodiones, a class of compounds that includes "1-Oxa-9-azaspiro[5.5]undecan-5-ol", have been explored for their potential in treating various psychiatric disorders. Buspirone, for instance, demonstrates the therapeutic flexibility of azaspirodecanodiones in managing anxiety disorders, depression, substance abuse, and other neuropsychiatric conditions. This underscores the broader applicability of such compounds in clinical psychiatry, providing a non-benzodiazepine option for anxiety treatment and possibly other mental health issues (Conde López & Martínez Roig, 1992).
Anti-Inflammatory and Analgesic Activities
The anti-inflammatory and analgesic properties of compounds related to "1-Oxa-9-azaspiro[5.5]undecan-5-ol" have been documented, with oxaprozin being an example. Oxaprozin, through its mechanism as a non-selective cyclooxygenase inhibitor, also demonstrates unique pharmacodynamic attributes like inhibiting anandamide hydrolase and NF-κB activation. These actions contribute to its effectiveness in treating inflammatory conditions and offer insights into developing new anti-inflammatory drugs with improved efficacy and safety profiles (Dallegri, Bertolotto, & Ottonello, 2005).
properties
IUPAC Name |
1-oxa-9-azaspiro[5.5]undecan-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-8-2-1-7-12-9(8)3-5-10-6-4-9/h8,10-11H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGOQZNAPVCOGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(CCNCC2)OC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxa-9-azaspiro[5.5]undecan-5-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

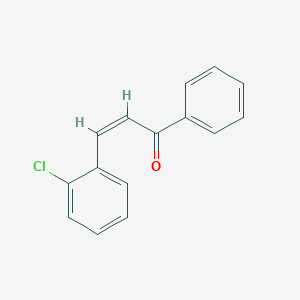
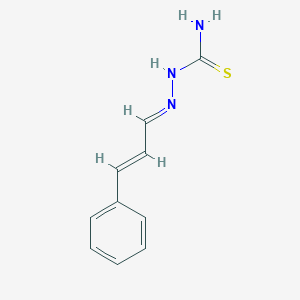
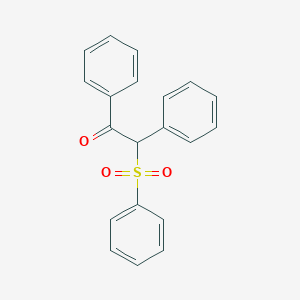
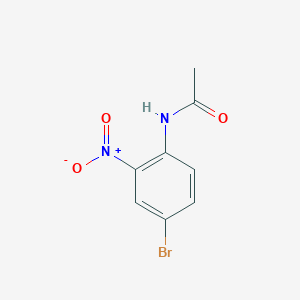
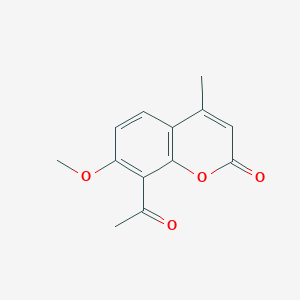
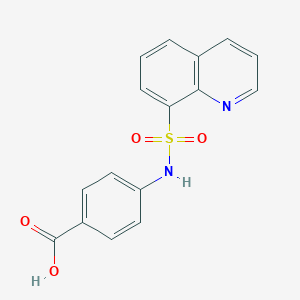
![1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B182547.png)
